Cas no 68267-08-3 (1,2,6,7-tetracarbomethoxynaphthalene)

1,2,6,7-tetracarbomethoxynaphthalene structure
68267-08-3 structure
Product Name:1,2,6,7-tetracarbomethoxynaphthalene
CAS No:68267-08-3
MF:C18H16O8
MW:360.314846038818
CID:863116
PubChem ID:13661055
Update Time:2025-04-19

1,2,6,7-tetracarbomethoxynaphthalene Chemical and Physical Properties

Names and Identifiers

    • 1,2,6,7-tetracarbomethoxynaphthalene
    • Tetramethyl 1,2,6,7-naphthalenetetracarboxylate
    • 68267-08-3
    • DTXSID701334162
    • Inchi: 1S/C18H16O8/c1-23-15(19)10-6-5-9-7-12(16(20)24-2)13(17(21)25-3)8-11(9)14(10)18(22)26-4/h5-8H,1-4H3
    • InChI Key: PURZTEAUNHESBR-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C(C(=O)OC)=CC=C2C=C(C(=O)OC)C(C(=O)OC)=CC2=1)=O

Computed Properties

  • Exact Mass: 360.08448
  • Monoisotopic Mass: 360.08451746g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 8
  • Complexity: 572
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 105Ų

Experimental Properties

  • PSA: 105.2
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